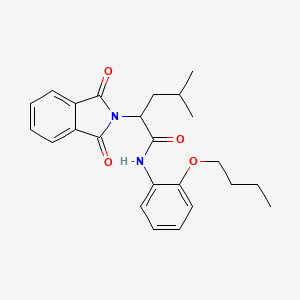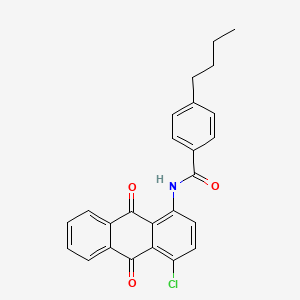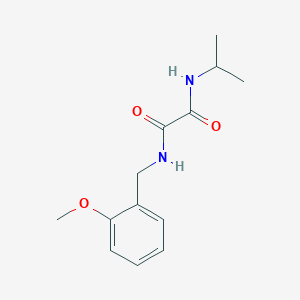![molecular formula C19H22FN5O2 B5197608 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5197608.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea, also known as AG-024322, is a small molecule inhibitor that has shown potential in the treatment of cancer.
Wirkmechanismus
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea works by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and survival. By inhibiting CK2, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea can inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea is its specificity for CK2, which reduces the risk of off-target effects. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its effectiveness in different cancer types.
Zukünftige Richtungen
For N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea include further preclinical and clinical studies to determine its safety and effectiveness in humans. In addition, researchers may explore the potential of combining N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea with other cancer treatments to enhance its effectiveness. Finally, researchers may investigate the potential of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its specificity for CK2 and its ability to inhibit various cellular processes make it an attractive candidate for further research. However, further studies are needed to determine its safety and effectiveness in humans, and to explore its potential in other diseases.
Synthesemethoden
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea can be synthesized using a multi-step process. The first step involves the synthesis of 4-acetyl-1-piperazine, which is then reacted with 2-bromo-3-pyridinecarboxaldehyde to form 2-(4-acetyl-1-piperazinyl)-3-pyridinecarboxaldehyde. This compound is then reacted with 3-fluoroaniline to form N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-14(26)24-8-10-25(11-9-24)18-15(4-3-7-21-18)13-22-19(27)23-17-6-2-5-16(20)12-17/h2-7,12H,8-11,13H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEWOHBTZUMDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5197530.png)
![N-(4-bromophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5197537.png)
![N-[3-(4-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5197538.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5197553.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5197560.png)
![4-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}thiomorpholine](/img/structure/B5197576.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5197578.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5197585.png)
![4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5197593.png)

![({bis[4-(dimethylamino)phenyl]phosphoryl}methyl)dibutylamine](/img/structure/B5197614.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)

